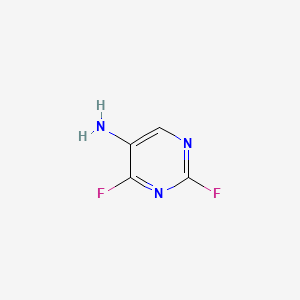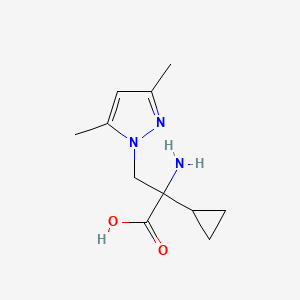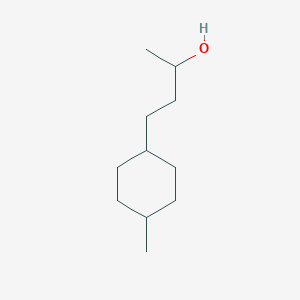
4-(4-Methylcyclohexyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylcyclohexyl)butan-2-ol is an organic compound with the molecular formula C11H22O. It is a secondary alcohol with a cyclohexane ring substituted with a methyl group and a butanol chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylcyclohexyl)butan-2-ol can be achieved through several methods. One common method involves the reaction of styrene with isopropanol at elevated temperatures to obtain 2-methyl-4-phenyl-2-butanol. This intermediate is then subjected to heterogeneously catalyzed hydrogenation over a catalyst suitable for ring hydrogenation of aromatics . Another method involves the conversion of 3-cyclohexylpropanoic acid to the acid chloride, which is then reacted with methyllithium to give this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride to form alkyl halides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alkanes, and alkyl halides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Methylcyclohexyl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methylcyclohexyl)butan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo protonation and deprotonation reactions, leading to the formation of carbocations. These carbocations can then participate in various chemical reactions, influencing the compound’s overall reactivity and effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylcyclohexanemethanol
- 4-Methylcyclohexylmethanol
- 4-(4-Methylcyclohexyl)butan-2-one
Uniqueness
4-(4-Methylcyclohexyl)butan-2-ol is unique due to its specific structure, which combines a cyclohexane ring with a butanol chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-(4-methylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C11H22O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h9-12H,3-8H2,1-2H3 |
InChI Key |
LLXWSIGQLALHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


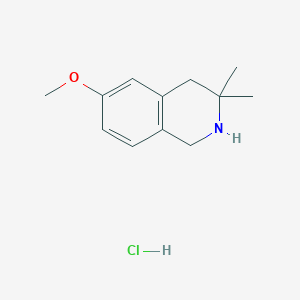
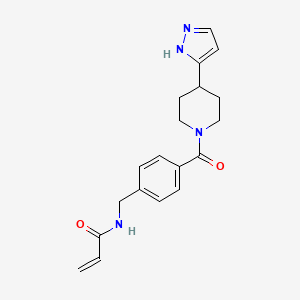
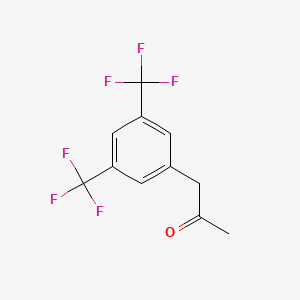
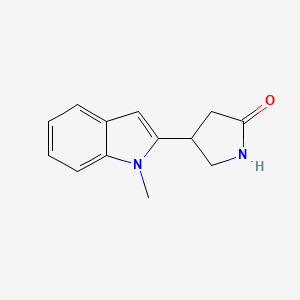
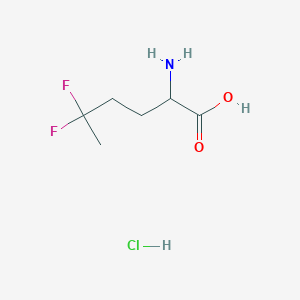
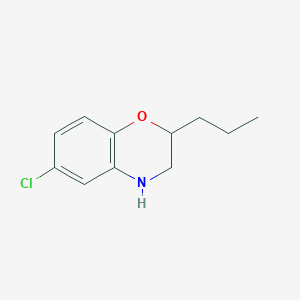
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
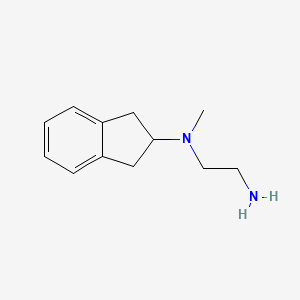

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
